molecular formula C7H9N3O3 B2360552 (S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1h-pyrazole CAS No. 1805813-36-8

(S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1h-pyrazole

Cat. No.: B2360552
CAS No.: 1805813-36-8
M. Wt: 183.167
InChI Key: MVJNLXWEKHTMPZ-LURJTMIESA-N
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Description

(S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole (CAS 1805813-36-8) is a chiral small molecule with the molecular formula C7H9N3O3 and a molecular weight of 183.16 g/mol. This compound features a pyrazole ring, a privileged scaffold in medicinal chemistry known for its immense therapeutic potential and presence in several FDA-approved drugs . The specific (S)-enantiomer and the tetrahydrofuran substituent make it a valuable building block for constructing more complex, stereochemically defined molecules. Pyrazole derivatives are extensively investigated for their broad spectrum of biological activities, including antibacterial, anticancer, and antifungal properties, often synthesized via multicomponent reactions for efficient library generation . Furthermore, nitrated pyrazoles are of significant interest in the field of energetic materials due to their high heat of formation and density . This product is intended for use in research and development activities, such as drug discovery and material science. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-nitro-1-[(3S)-oxolan-3-yl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c11-10(12)7-3-8-9(4-7)6-1-2-13-5-6/h3-4,6H,1-2,5H2/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJNLXWEKHTMPZ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1N2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of (S)-Tetrahydrofuran-3-yl Hydrazine

The chiral hydrazine precursor is synthesized via a five-step sequence starting from tert-butyl-protected intermediates. Key steps include:

  • Reduction of ketone derivatives using sodium borohydride in methanol at 0–10°C.
  • Esterification with mesyl chloride to activate the hydroxyl group.
  • Coupling with hydrazine derivatives under basic conditions (pH 8–9).
  • Deprotection via hydrochloric acid-mediated hydrolysis, yielding (S)-tetrahydrofuran-3-yl hydrazine hydrochloride in 82–89% purity.

Cyclocondensation with 1,3-Diketones

Reaction of the hydrazine with acetylacetone in ethanol at reflux forms 1-(tetrahydrofuran-3-yl)-1H-pyrazole. Nitration is subsequently performed using fuming nitric acid (90%) and sulfuric acid (10%) at –5°C to 0°C, achieving 78–86% regioselectivity for the 4-nitro isomer.

Method 2: N-Alkylation of 4-Nitropyrazole

Mitsunobu Reaction Approach

4-Nitropyrazole is alkylated with (S)-tetrahydrofuran-3-ol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran at –10°C. The reaction proceeds via inversion of configuration, preserving the (S)-stereochemistry with 70–75% yield.

SN2 Alkylation

Alternative N-alkylation employs (S)-tetrahydrofuran-3-yl mesylate and 4-nitropyrazole in dimethylformamide with potassium carbonate. Despite requiring higher temperatures (60–80°C), this method avoids stoichiometric phosphine reagents, achieving 65% yield with 99% enantiomeric excess.

Method 3: Stepwise Assembly with Pre-Nitrated Precursors

A fragment-based strategy constructs the pyrazole ring post-nitration:

  • Nitration of pyrazole-1-carboxylic acid using mixed acids (HNO3:H2SO4, 1:2) at 0°C.
  • Decarboxylation under thermal conditions (120°C, toluene) to yield 4-nitropyrazole.
  • Chiral resolution via enzymatic catalysis or chiral column chromatography.

Comparative Analysis of Methods

Parameter Cyclocondensation Mitsunobu SN2 Alkylation
Yield (%) 78–86 70–75 65
Reaction Time (h) 24–48 12 8–10
Stereopurity (% ee) ≥99 ≥99 ≥99
Toxicity Concerns Moderate (hydrazine) High (DEAD) Low

Experimental Optimization and Challenges

Solvent Effects

Cyclocondensation yields improve in aprotic solvents (e.g., DMF, THF) due to enhanced nucleophilicity of the hydrazine. Polar solvents like methanol reduce nitro-group decomposition during nitration.

Temperature Control

Exothermic nitration necessitates strict temperature regulation (–5°C to 0°C) to prevent byproducts.

Byproduct Mitigation

Chromatographic purification is avoided through crystallization in isopropyl alcohol, enhancing scalability.

Applications and Derivatives

The compound’s nitro group facilitates further functionalization:

  • Reduction to amines for PDE9 inhibitor synthesis.
  • Cross-coupling (Suzuki, Heck) to introduce aryl/heteroaryl groups.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1h-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents or nucleophiles like sodium azide.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or azide-substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry

(S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole serves as a crucial building block in the development of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity and selectivity towards specific targets.

Case Study: Pyrazole Derivatives in Cancer Treatment

A notable application is in the synthesis of pyrazole derivatives that act as inhibitors of key enzymes involved in cancer progression. For instance, research has shown that certain pyrazole derivatives exhibit potent inhibitory effects on tryptophan 2,3-dioxygenase, an enzyme implicated in tumor immune evasion. These derivatives demonstrate the potential of (S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole as a scaffold for developing anti-cancer therapeutics .

Organic Synthesis

In organic synthesis, (S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole acts as an intermediate for constructing complex organic molecules. Its ability to undergo various chemical reactions enhances its utility in synthetic pathways.

Reaction Pathways

The compound can participate in:

  • Oxidation : The nitro group can be oxidized to form nitroso derivatives.
  • Reduction : Reduction of the nitro group yields amine derivatives.
  • Substitution : The pyrazole ring can undergo electrophilic or nucleophilic substitutions .

Material Science

(S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole's unique properties make it suitable for developing new materials with specific functionalities. Its incorporation into polymer matrices or composites can lead to materials with enhanced mechanical or thermal properties.

Mechanism of Action

The mechanism of action of (S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1h-pyrazole involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Functional Comparison of (S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole with Analogues

Compound Core Structure Substituents/Modifications Key Properties/Activities References
(S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole Pyrazole 4-NO₂, 1-(tetrahydrofuran-3-yl) (S-configuration) Chiral center, potential kinase modulation
YH18968 (1,2,4-triazolone derivative) 1,2,4-Triazolone Piperazine, fluorophenyl, oxadiazole G-protein coupling substrate; in vitro activity
Compound 7b () Bis-pyrazole Thieno[2,3-b]thiophene, aryl groups High thermal stability (mp >300°C), IR/NMR-documented
3,4-Disubstituted 1H-pyrazoles Pyrazole 3- and 4-position substituents (e.g., aryl, heterocycles) CDK/GSK-3 kinase modulation
Compound 10 () Pyrazolo[1,5-a]pyrimidine Cyanopyrimidine, thienothiophene High molecular weight (604.71 g/mol), aromatic stacking

Key Observations:

  • Substitution Patterns : Unlike 3,4-disubstituted pyrazoles in , the target compound’s 1,4-substitution may alter binding kinetics in kinase assays due to steric and electronic effects.
  • Chirality : The (S)-tetrahydrofuran configuration distinguishes it from achiral analogues like Compound 7b, which may exhibit different enantioselective biological activities.

Biological Activity

(S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from recent research, including its mechanisms of action, pharmacological applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of (S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole is C7_7H9_9N3_3O3_3, with a molecular weight of approximately 183.16 g/mol. Its structure includes a nitro group attached to a pyrazole ring, which is further substituted with a tetrahydrofuran moiety. The presence of these functional groups contributes to its reactivity and biological interactions.

The mechanism of action for (S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole involves several pathways:

  • Redox Reactions : The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that may interact with biological macromolecules.
  • Molecular Interactions : The pyrazole ring can engage in hydrogen bonding and π-π stacking interactions with proteins and nucleic acids, influencing various biological processes.

Antimicrobial Activity

Research indicates that (S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus14.8
Escherichia coli16.1

These results suggest that the compound may serve as a potential lead for developing new antibacterial agents .

Anticancer Activity

Preliminary studies have also explored the anticancer potential of (S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole. It was tested against the RAW264.7 cancer cell line, showing promising results in inhibiting nitrogen oxide secretion, which is often associated with tumor progression . The compound's ability to modulate cellular signaling pathways could position it as a candidate for further development in cancer therapy.

Comparison with Similar Compounds

In comparative studies, (S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole was evaluated against other pyrazole derivatives to assess its relative potency and selectivity:

Compound NameActivity Profile
(S)-Tetrahydrofuran-based derivativesModerate antibacterial activity
Other Nitro-substituted pyrazolesVariable activity levels

The unique combination of the nitro group and the tetrahydrofuran moiety in this compound appears to enhance its biological activity compared to structurally similar compounds .

Q & A

Q. What purification techniques are recommended for isolating (S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole from complex reaction mixtures?

  • Methodological Answer : Silica gel chromatography (hexanes/EtOAc gradients) removes non-polar impurities. For enantiomeric purity, chiral stationary phases (e.g., Chiralpak IA) are employed. Preparative HPLC (C18, 0.1% NH₃OH in H₂O/MeCN) achieves >99% purity .

Q. How is the enantiomeric excess (ee) of the (S)-configured compound quantified?

  • Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) and UV detection at 254 nm quantifies ee. Calibration with racemic mixtures ensures accuracy .

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